3-Amino-3,4-dihydro-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that contains a triazole ring with an amino group at the 5-position and a keto group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of aminoguanidine with formic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 5-Amino-1H-1,2,4-triazol-3(2H)-one may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and solvents can also play a crucial role in enhancing the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1H-1,2,4-triazol-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include various derivatives of the triazole ring, such as hydroxylated or substituted triazoles, which can have different chemical and physical properties .
Scientific Research Applications
5-Amino-1H-1,2,4-triazol-3(2H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-1H-1,2,4-triazol-3(2H)-one include:
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
- 3-Amino-5-sulfanyl-1,2,4-triazole
Uniqueness
What sets 5-Amino-1H-1,2,4-triazol-3(2H)-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C2H4N4O |
---|---|
Molecular Weight |
100.08 g/mol |
IUPAC Name |
3-amino-3,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C2H4N4O/c3-1-4-2(7)6-5-1/h1H,3H2,(H,4,7) |
InChI Key |
OVVRVGLPLAHFBW-UHFFFAOYSA-N |
Canonical SMILES |
C1(NC(=O)N=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.